3-(Bromomethyl)-2,2,4-trimethylhexane
Description
3-(Bromomethyl)-2,2,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a highly branched hexane backbone
Properties
Molecular Formula |
C10H21Br |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LCVHJZCYTGXSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CBr)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2,4-trimethylhexane typically involves the bromination of 2,2,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
2,2,4-Trimethylhexane+NBS→this compound+Succinimide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron bromide can also be employed to facilitate the bromination reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2,2,4-trimethylhex-3-ene.
Oxidation: Formation of 3-(hydroxymethyl)-2,2,4-trimethylhexane or 3-(carboxymethyl)-2,2,4-trimethylhexane.
Scientific Research Applications
3-(Bromomethyl)-2,2,4-trimethylhexane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2,4-trimethylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic pathways to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of a bromomethyl group, but differs in having an aromatic ring.
1-Bromo-3-methylbutane: Another brominated alkane with a simpler structure and less steric hindrance.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a cyclic ether, used in different synthetic applications.
Uniqueness
3-(Bromomethyl)-2,2,4-trimethylhexane is unique due to its highly branched structure, which can influence its reactivity and the steric effects in chemical reactions. This branching can make it a valuable intermediate in the synthesis of complex molecules where steric hindrance plays a crucial role.
Biological Activity
3-(Bromomethyl)-2,2,4-trimethylhexane is a brominated organic compound that has garnered attention in various fields of chemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromomethyl group attached to a branched alkane structure, which influences its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of brominated compounds similar to this compound. For instance, compounds with similar structural features have shown significant antibacterial activity against various strains of bacteria.
- Case Study : A study demonstrated that certain brominated alkanes exhibited inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 250 to 15.625 μg/ml for these bacteria .
Antioxidant Activity
The antioxidant potential of brominated compounds has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Research Findings : In experiments assessing antioxidant activity, compounds similar to this compound demonstrated varied levels of effectiveness in reducing oxidative stress markers. The IC50 values for different assays ranged significantly, indicating a broad spectrum of antioxidant capabilities .
The biological activities of this compound are hypothesized to stem from its ability to interact with cellular membranes and proteins due to its lipophilic nature. The bromine atom may facilitate nucleophilic substitution reactions which can disrupt cellular processes.
Data Tables
| Biological Activity | Tested Strains | MIC (μg/ml) | IC50 (μg/ml) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 250 - 15.625 | N/A |
| Escherichia coli | 250 - 15.625 | N/A | |
| Antioxidant | DPPH Assay | N/A | >1000 |
| FRAP Assay | N/A | 0.31 | |
| H2O2 Assay | N/A | 12.33 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
